molecular formula C10H13ClN4O B2962411 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 865660-47-5

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B2962411
CAS No.: 865660-47-5
M. Wt: 240.69
InChI Key: NNTQTAQGKYJYSU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with amino, chloro, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alkoxides.

    Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or primary amines in polar aprotic solvents.

    Condensation Reactions: Reagents such as hydrazine or primary amines in the presence of acid catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Condensation Reactions: Imines or hydrazones.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Similar structure but lacks the piperidinyl group.

    2-Amino-4-chloropyrimidine: Similar structure but lacks the formyl and piperidinyl groups.

    2-Amino-4,6-dichloropyrimidine: Similar structure but lacks the formyl and piperidinyl groups.

Uniqueness

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of the piperidinyl group, which can enhance its biological activity and binding affinity to specific targets. The combination of amino, chloro, and piperidinyl groups in the pyrimidine ring provides a versatile scaffold for the development of novel compounds with diverse biological activities .

Properties

IUPAC Name

2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-7(6-16)9(14-10(12)13-8)15-4-2-1-3-5-15/h6H,1-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQTAQGKYJYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332202
Record name 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865660-47-5
Record name 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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